![molecular formula C25H27N5O2 B2994511 1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877618-03-6](/img/structure/B2994511.png)
1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H27N5O2 and its molecular weight is 429.524. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-phenethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Research on Related Compounds
Interactions in Methylxanthines
A study on methylxanthines, including caffeine, theophylline, and theobromine, highlighted their therapeutic potential and investigated their solid-state interactions. The research utilized nuclear magnetic resonance and nuclear quadrupole resonance to study these interactions, revealing differences in biological activity related to their methylation pattern. This study contributes to understanding the recognition and binding processes of methylxanthines to biological targets, which could be relevant for compounds with similar purine structures (Latosińska et al., 2014).Adenosine Receptors Binding
Another study focused on pyrimido- and tetrahydropyrazino[2,1-f]purinediones, examining their affinity for adenosine receptors. This research could provide insights into the pharmacological potential of similar purine derivatives in modulating adenosine receptor activity, which is crucial for various physiological processes (Szymańska et al., 2016).Structural and Functional Analysis
Research on coumarin-purine hybrids showed antioxidant activity and DNA cleavage potential. These findings underline the importance of structural diversity in purine derivatives for developing compounds with desirable biological activities (Mangasuli et al., 2019).Neuropharmacological Properties
A study on 8-aminoalkyl derivatives of purine-2,6-dione explored their affinity for serotonin receptors and potential psychotropic activity. This research highlights the therapeutic potential of purine derivatives in treating neuropsychiatric conditions (Chłoń-Rzepa et al., 2013).
properties
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O2/c1-17-15-29(20-12-8-7-9-18(20)2)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)3)14-13-19-10-5-4-6-11-19/h4-12,17H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYNKYBFOSNTRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.